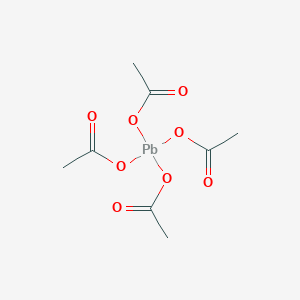

Tetrakis(acetyloxy)plumbane

Description

Historical Context of its Discovery and Initial Applications as a Reagent

The introduction of lead tetraacetate into the field of organic chemistry marked a significant advancement in the development of synthetic methodologies. Its preparation and initial exploration as a reagent laid the groundwork for its extensive use in subsequent decades.

Lead tetraacetate was quickly identified as a potent oxidizing agent capable of effecting a variety of chemical transformations. organicreactions.orgorganicchemistrydata.org Its ability to cleave vicinal diols (1,2-diols) with high selectivity became one of its most recognized applications. nih.gov Beyond glycol cleavage, its oxidative power was demonstrated in the decarboxylation of carboxylic acids, a reaction that proved useful for synthesizing various organic compounds. organicreactions.orgrepec.org Early research also highlighted its utility in introducing acetoxy groups into organic molecules, a process known as acetoxylation. nih.govjuniperpublishers.com These initial findings established lead tetraacetate as a versatile tool for a range of oxidative reactions, including dehydrogenation and the formation of cyclic ethers. repec.orgjuniperpublishers.com

The systematic investigation and application of lead tetraacetate in organic synthesis are significantly credited to the pioneering work of Rudolf Criegee and Otto Dimroth.

In 1923, Dimroth and Schweizer reported a method for the preparation of lead tetraacetate from red lead oxide (Pb₃O₄) and glacial acetic acid, often in the presence of acetic anhydride (B1165640). drugfuture.comkyoto-u.ac.jp This preparative method made the reagent more accessible for laboratory use.

Rudolf Criegee, in 1931, discovered and extensively developed what is now known as the Criegee oxidation . wikipedia.orgyoutube.com This reaction involves the oxidative cleavage of vicinal diols by lead tetraacetate to yield aldehydes and ketones. wikipedia.orgnrochemistry.com Criegee's work demonstrated that the reaction often proceeds through a cyclic intermediate, and the rate is highly dependent on the stereochemistry of the diol, with cis-diols generally reacting faster than trans-diols. slideshare.netjuniperpublishers.comwikipedia.org This discovery provided a valuable alternative to ozonolysis for cleaving carbon-carbon bonds and became a fundamental reaction in organic chemistry, particularly in the structural elucidation of carbohydrates. juniperpublishers.comwikipedia.org

Scope and Versatility in Modern Synthetic Chemistry Research

The foundation laid by early researchers has expanded into a broad and diverse range of applications for lead tetraacetate in modern synthetic chemistry. It remains a key reagent for specific and efficient transformations in the synthesis of complex organic molecules. researchgate.netbenthamscience.com

The versatility of lead tetraacetate is showcased by its numerous applications, which include:

Oxidative Cleavage: The Criegee oxidation of 1,2-diols continues to be a primary application. juniperpublishers.comnrochemistry.com It is also used for the cleavage of α-hydroxy acids and α-keto acids. nih.govwikipedia.org

Decarboxylation: The oxidative decarboxylation of carboxylic acids using LTA can lead to the formation of alkenes, alkanes, or acetate (B1210297) esters, depending on the reaction conditions and substrate structure. organicreactions.orgjuniperpublishers.com The Kochi reaction, a specific application, uses LTA to decarboxylate acids to alkyl halides. wikipedia.org

Acetoxylation: LTA is widely used to introduce acetoxy groups at various positions, including benzylic, allylic, and alpha to heteroatoms like oxygen. wikipedia.orgjuniperpublishers.com For instance, it can convert ketones to α-acetoxy ketones via their enol form. juniperpublishers.com

Dehydrogenation: The reagent is effective in the dehydrogenation of hydrazones and amines. wikipedia.orgjuniperpublishers.com

Cyclization Reactions: LTA can oxidize alcohols that have a delta-proton, leading to the formation of cyclic ethers. wikipedia.orgjuniperpublishers.com

Reactions with Nitrogen Compounds: It reacts with hydrazones to synthesize a variety of compounds such as gem-azoacetates, oxadiazolines, and triazoles. researchgate.netbenthamscience.com

Organolead Compound Synthesis: Lead tetraacetate serves as a general reagent for the preparation of other organolead compounds, such as aryl-lead triacetates. wikipedia.orgrsc.org

The table below summarizes some of the key transformations mediated by lead tetraacetate in modern organic synthesis.

| Reaction Type | Substrate | Product | Reference |

|---|---|---|---|

| Glycol Cleavage (Criegee Oxidation) | Vicinal diols | Aldehydes/Ketones | wikipedia.orgnrochemistry.com |

| Oxidative Decarboxylation | Carboxylic acids | Alkenes, Acetate esters | organicreactions.orgrepec.org |

| Acetoxylation | Alkenes, Ketones, Ethers | γ-Lactones, α-Acetoxy ketones, α-Acetoxy ethers | wikipedia.orgjuniperpublishers.com |

| Dehydrogenation | Hydrazones | Azo compounds | wikipedia.orgresearchgate.net |

| Intramolecular Cyclization | Alcohols (with δ-hydrogen) | Cyclic ethers | wikipedia.orgjuniperpublishers.com |

The continued exploration of lead tetraacetate's reactivity ensures its place as a valuable reagent in the arsenal (B13267) of synthetic organic chemists for constructing complex molecular architectures. juniperpublishers.comresearchgate.net

Properties

IUPAC Name |

triacetyloxyplumbyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHCHYAKAXDFKV-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrakis Acetyloxy Plumbane

Conventional Preparative Routes

Oxidation of Red Lead (Pb₃O₄) with Acetic Acid and Acetic Anhydride (B1165640)

A primary and widely used method for synthesizing lead tetraacetate involves the reaction of red lead (Pb₃O₄) with a mixture of glacial acetic acid and acetic anhydride. The reaction is typically heated to facilitate the oxidation of the lead.

A key challenge in this synthesis is the production of water as a byproduct, which can hydrolyze the lead tetraacetate, reducing the yield and purity. To mitigate this, acetic anhydride is added to the reaction mixture. Acetic anhydride effectively scavenges the water by reacting with it to form more acetic acid.

The reaction temperature is a critical parameter. It is generally maintained between 55 and 80°C. The red lead powder is added in small portions to control the reaction rate and temperature. After the reaction is complete, the lead tetraacetate is typically isolated by cooling the solution to induce crystallization. The resulting product is often 94-95% pure and can be further purified by recrystallization, although this may lead to some loss of product. Yields of 70-75% can be achieved by controlling the temperature at 30-40°C and isolating the product within 3-5 hours.

Oxidation of Lead(II) Acetate (B1210297) with Oxidizing Agents (e.g., Chlorine)

An alternative conventional route involves the oxidation of lead(II) acetate using a strong oxidizing agent like chlorine gas. This method can be used to further oxidize the lead(II) acetate byproduct from the red lead oxidation method.

The reaction is represented as: 2Pb(CH₃COO)₂ + Cl₂ → Pb(CH₃COO)₄ + PbCl₂

Advanced and Catalytic Synthesis Approaches

Electrochemical Preparation Methods

Electrochemical synthesis offers a pathway to high-purity lead tetraacetate and allows for more efficient use of starting materials. This method involves the electrolysis of a lead(II) acetate solution in anhydrous acetic acid. The electrochemical cell is typically divided by a ceramic diaphragm to separate the anode and cathode compartments.

The anolyte consists of a solution of lead diacetate and a conductive additive like potassium acetate, while the catholyte is a potassium acetate solution. Various materials, including platinum, lead dioxide, and graphite, can be used as the anode. At the anode, lead(II) acetate is oxidized to lead tetraacetate:

Pb(CH₃COO)₂ + 2CH₃COOH – 2e⁻ → Pb(CH₃COO)₄ + 2H⁺

Simultaneously, hydrogen gas is produced at the nickel cathode:

2H⁺ + 2e⁻ → H₂

The lead tetraacetate product can be isolated by cooling the anolyte, which causes the product to crystallize. This method can achieve current efficiencies of 80-90%. A significant advantage of this process is the ability to use lead diacetate obtained as a byproduct from other organic synthesis reactions that utilize lead tetraacetate. Furthermore, metallic lead can be used

Mechanistic Investigations of Tetrakis Acetyloxy Plumbane Mediated Reactions

Fundamental Mechanistic Paradigms

The reactions mediated by LTA can be broadly categorized into three fundamental mechanistic pathways: radical, ionic/concerted, and those involving initial ligand exchange to form reactive intermediates.

Radical mechanisms are a common feature in many LTA oxidations, particularly in non-polar solvents and often initiated by thermal or photochemical means. A key step in these pathways is the homolytic cleavage of a bond to generate radical intermediates.

A prominent example is the oxidative decarboxylation of carboxylic acids, which can proceed through the formation of alkyl radicals. sci-hub.st Similarly, LTA is known to mediate the formation of tetrahydrofurans from alcohols via a radical pathway. libretexts.org The mechanism commences with a substitution reaction where the alcohol displaces an acetate (B1210297) group on the lead atom. The resulting O-Pb bond is weak and undergoes homolytic cleavage to produce an oxygen radical and a Pb(III) species. libretexts.org This is followed by a hydrogen atom transfer (HAT) step, typically via a six-membered ring transition state, to form a more stable carbon radical. libretexts.org This carbon radical then engages in a Single Electron Transfer (SET) process with the lead center, generating a carbocation that subsequently cyclizes to form the tetrahydrofuran (B95107) product. libretexts.org

In the oxidation of ketoximes, electron spin resonance (e.s.r.) studies have confirmed the formation of stable iminoxyl radicals. cdnsciencepub.com These radical intermediates are central to the reaction, and their subsequent reactions, which can be influenced by the presence of oxygen or nitric oxide, dictate the final product distribution. cdnsciencepub.com The generation of phthalimide (B116566) N-oxyl (PINO) radicals from N-hydroxyphthalimide (NHPI) using LTA is another example where the reaction proceeds via a radical channel. researchgate.net

In addition to radical pathways, LTA can react through ionic or concerted mechanisms, especially in polar solvents or with substrates that can stabilize charged intermediates. These pathways typically involve the heterolytic cleavage of bonds.

For certain substrates, the reaction is believed to follow a synchronous two-electron transfer mechanism. rsc.org The oxidative cleavage of unsaturated diols has been studied computationally, revealing pathways that involve charged intermediates whose stability is influenced by the molecular structure, thereby directing the reaction toward different products. nih.gov Similarly, the reaction of LTA with anethole (B165797) to form a diacetoxy compound proceeds through an adduct that decomposes in a first-order reaction, with the rate being faster in solvents with stronger ionizing power, suggesting an ionic pathway. kyoto-u.ac.jp The oxidation of anthracene (B1667546) with LTA also involves ionic intermediates. acs.orgacs.org In the decarboxylation of vicinal dicarboxylic acids, the mechanism can be viewed as a concerted process, akin to a retro-Diels-Alder reaction, leading to the formation of a double bond. scielo.org.bo

Nearly all LTA-mediated reactions begin with an interaction between the substrate and the LTA molecule, often involving ligand exchange to form a reactive intermediate. The nature of this intermediate is pivotal in determining the subsequent mechanistic course.

In the oxidation of alcohols, the initial step is postulated to be the formation of an alcohol-LTA complex, such as a RO-Pb(OAc)₃ derivative. core.ac.uk The possibility of higher complexes of the type (RO)nPb(OAc)₄-n has also been suggested. core.ac.uk When pyridine (B92270) is used as a catalyst or solvent, it can coordinate with LTA to form a complex like [Pb(OAc)₄(C₅H₅N)]. core.ac.uknih.gov Such a complex has been isolated and structurally characterized, revealing a seven-coordinate lead center. nih.gov This LTA-pyridine complex then reacts with the alcohol to form an intermediate which subsequently decomposes to the products. core.ac.uk

Ligand exchange is also crucial in reactions with other nucleophiles. When LTA reactions are conducted in methanol (B129727), exchange with the solvent produces more electrophilic methoxylead(IV) acetate species. rsc.org These species can then react with nucleophiles, such as the π-bond of a homoallyl alcohol, to form a plumbonium cation intermediate, which leads to the final products. rsc.org Similarly, the reaction with anethole involves a rapid equilibrium to form an adduct between anethole and LTA. kyoto-u.ac.jp The formation of an intermediate metal species via ligand exchange is also the first step in the oxidative fragmentation of homoallylic alcohols. researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into reaction mechanisms by determining the order of reaction with respect to each reactant and the influence of the reaction environment.

The reaction order in LTA-mediated oxidations is highly substrate-dependent. In the oxidation of ketones and acetylpyridines, the reaction is typically zero-order with respect to LTA and first-order in the ketone. niscpr.res.in This indicates that the rate-determining step is the enolization of the ketone, which occurs before the involvement of LTA. niscpr.res.in

In contrast, many other oxidations show a first-order dependence on the concentration of LTA. This includes the oxidation of organic sulfides, rsc.orgrsc.org esters of mandelic acid, oup.com and the oxidation of benzyl (B1604629) alcohol and 1-phenylethanol. core.ac.uk

The dependence on the substrate concentration varies. The oxidation of benzyl alcohol is second-order with respect to the alcohol in the absence of pyridine, but becomes first-order in its presence. core.ac.uk The oxidation of mandelic acid esters is also second-order in the ester, which changes to first-order when pyridine is added. oup.com The oxidation of organic sulfides is consistently first-order with respect to the sulfide. rsc.orgrsc.org

| Substrate Class | Order in LTA | Order in Substrate | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Ketones (e.g., Acetophenone) | 0 | 1 | Acetic Acid | niscpr.res.in |

| Alcohols (e.g., Benzyl Alcohol) | 1 | 2 | Benzene (B151609) | core.ac.uk |

| Alcohols (e.g., Benzyl Alcohol) | 1 | 1 | Benzene with Pyridine | core.ac.uk |

| Mandelic Acid Esters | 1 | 2 | Benzene | oup.com |

| Mandelic Acid Esters | 1 | 1 | Benzene with Pyridine | oup.com |

| Organic Sulfides | 1 | 1 | - | rsc.orgrsc.org |

The solvent plays a critical role in LTA-mediated reactions, influencing not only the reaction rate but sometimes the mechanistic pathway itself. In the oxidation of ketones, changing the solvent from pure acetic acid to binary mixtures with nitrobenzene (B124822) or benzene has only a marginal effect, whereas adding DMF significantly alters the rate. niscpr.res.in For the oxidation of secondary alcohols, the rate increases with an increasing amount of acetic acid in a solvent mixture of acetic acid and water. researchgate.net

The oxidation of anethole proceeds faster in solvents with stronger ionizing power, which supports an ionic mechanism for the decomposition of the intermediate adduct. kyoto-u.ac.jp A dramatic solvent effect is observed in the reaction of homoallyl alcohols. In refluxing benzene, the reaction yields α-diketones via fragmentation, whereas changing the solvent to methanol results in the formation of methoxy-substituted spirocyclic tetrahydrofuran products at room temperature. rsc.org This change is attributed to the formation of more reactive methoxylead(IV) acetate species via ligand exchange with the methanol solvent. rsc.org The oxidation of polysaccharides with LTA is effectively carried out in dimethyl sulfoxide (B87167), but requires the addition of glacial acetic acid to prevent oxidation of the solvent itself. researchgate.net

| Reaction | Solvent System | Observation | Reference |

|---|---|---|---|

| Oxidation of Homoallyl Alcohols | Benzene (reflux) | Fragmentation to α-diketones. | rsc.org |

| Oxidation of Homoallyl Alcohols | Methanol (room temp.) | Formation of methoxy (B1213986) substituted spirocyclic tetrahydrofurans. | rsc.org |

| Oxidation of Anethole | Compared solvents of varying ionizing power | Reaction is faster in solvents with stronger ionizing power. | kyoto-u.ac.jp |

| Oxidation of Secondary Alcohols | Acetic acid / Water | Rate increases with increasing proportion of acetic acid. | researchgate.net |

| Oxidation of Polysaccharides | Dimethyl sulfoxide / Acetic acid | Acetic acid (15-20%) prevents oxidation of the DMSO solvent. | researchgate.net |

Activation Parameters and Isokinetic Relationships

The study of activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provides valuable insights into the transition states of chemical reactions. In the context of tetrakis(acetyloxy)plumbane (B2501162) oxidations, these parameters can help elucidate the degree of order and the nature of bond-breaking and bond-forming processes in the rate-determining step.

An isokinetic relationship (IKR) is observed when a series of related reactions exhibits a linear correlation between ΔH‡ and ΔS‡. The existence of an IKR suggests a common underlying mechanism for the reaction series. conicet.gov.ar The isokinetic temperature (β) is the temperature at which all reactions in the series proceed at the same rate. It can be determined from the slope of the ΔH‡ versus ΔS‡ plot.

For the oxidation of benzpinacol by iodosobenzene (B1197198) diacetate, a related oxidant, in acetic acid-benzene and acetic acid-nitrobenzene solvent systems, a linear relationship between the enthalpies and entropies of activation was observed, indicating an isokinetic relationship. rsc.org In the reaction of ethyl bromoacetate (B1195939) with substituted phenoxyacetate (B1228835) ions, an isokinetic temperature of 334 K was determined, pointing to a consistent mechanism across the series. ias.ac.in

The interpretation of activation parameters depends on whether the reaction temperature is above or below the isokinetic temperature.

Below β: The reaction is enthalpy-controlled, meaning that the reaction with the lowest activation enthalpy will be the fastest.

Above β: The reaction becomes entropy-controlled, and the reaction with the highest activation entropy will be the fastest.

For the oxidation of acyclic acetals of heptaldehyde by ozone, an isokinetic temperature below the experimental range was found, indicating that the reactivity is dominated by entropy factors. cdnsciencepub.com Conversely, for cyclic acetals, the isokinetic temperature was above the working temperatures, suggesting enthalpy control. cdnsciencepub.com These findings highlight how structural constraints can influence the controlling thermodynamic parameter.

Specific Mechanistic Studies on Key Transformations

Decarboxylation Mechanisms

The oxidative decarboxylation of carboxylic acids by this compound is a synthetically useful reaction that can proceed through different mechanistic pathways depending on the substrate structure and reaction conditions. organicreactions.org The reaction generally involves the formation of an alkyl radical intermediate. publish.csiro.aupublish.csiro.au

Initially, a heterolytic mechanism involving the direct formation of a carbonium ion was proposed, based on the observation that the relative rates of decarboxylation (tertiary > secondary > primary) mirrored carbocation stability. publish.csiro.au However, further studies provided strong evidence for a radical pathway.

The currently accepted mechanism for many decarboxylations involves the initial homolytic cleavage of the O-Pb bond in a lead(IV) carboxylate intermediate to generate an acyloxy radical, which then rapidly loses carbon dioxide to form an alkyl radical. This alkyl radical can then undergo several subsequent reactions:

Oxidation to a carbocation: The radical can be oxidized by a lead(IV) species to a carbocation, which then leads to products like alkenes and esters. publish.csiro.aupublish.csiro.au

Reaction with copper(II) salts: In the presence of cupric salts, the alkyl radical can be intercepted to form an organocopper intermediate. This intermediate can then undergo elimination to form an alkene or react to form an acetate. publish.csiro.aupublish.csiro.au This pathway can alter the product distribution significantly.

Formation of an organolead intermediate: The alkyl radical can react with a lead(III) species to form a transient organolead(IV) intermediate. This intermediate can then break down to give the final products. rsc.org Studies on bicyclic acids have shown that this pathway can lead to acetates with retention of stereochemistry. rsc.org

| Step | Description |

| 1. Ligand Exchange | The carboxylic acid displaces an acetate ligand on the lead(IV) center. |

| 2. Homolytic Cleavage | The Pb-O bond breaks homolytically to form an acyloxy radical and a Pb(III) species. |

| 3. Decarboxylation | The acyloxy radical rapidly loses CO2 to form an alkyl radical. |

| 4. Subsequent Reactions | The alkyl radical can be oxidized to a carbocation, trapped by other reagents, or form an organolead intermediate. |

The decarboxylation of α-hydroxy acids and α-amino acids by lead tetraacetate has been known for a considerable time. organicreactions.org The reaction of dicarboxylic acids on adjacent carbons can lead to bisdecarboxylation, yielding alkenes. juniperpublishers.com

Oxidative Cleavage Mechanisms

This compound is well-known for its ability to cleave 1,2-diols (vicinal diols) into aldehydes or ketones, a reaction known as the Criegee oxidation. wikipedia.org The mechanism of this reaction is highly dependent on the stereochemistry of the diol.

For cis-diols, or diols where the hydroxyl groups can adopt a syn-periplanar conformation, the reaction is thought to proceed through a cyclic intermediate. wikipedia.org

The proposed steps are:

Ligand Exchange: The diol displaces two acetate ligands on the lead(IV) center to form a cyclic lead(IV) alkoxide.

Concerted Cleavage: The C-C bond and the two Pb-O bonds cleave in a concerted manner, leading directly to the two carbonyl products and lead(II) acetate.

This cyclic mechanism explains why cis-diols often react faster than trans-diols, as the formation of the five-membered cyclic intermediate is more facile. wikipedia.org

For trans-diols, where a cyclic intermediate is sterically inaccessible, a slower, non-cyclic mechanism is proposed. wikipedia.org

The oxidative cleavage is not limited to 1,2-diols. Other substrates that can be cleaved by this compound include:

α-hydroxy acids wikipedia.org

β-amino alcohols wikipedia.org

α-hydroxy carbonyls wikipedia.org

α-keto acids wikipedia.org

Homoallylic alcohols rsc.org

In the case of β-amino alcohols, a free-radical mechanism is suggested. wikipedia.org The cleavage of homoallylic alcohols with lead tetraacetate results in the formation of a carbonyl compound and an allylic acetate. rsc.org

Acetoxylation Mechanisms

Acetoxylation, the introduction of an acetoxy group (-OAc), is a common reaction mediated by this compound. It can occur at various positions, including benzylic, allylic, and α to an ether oxygen. wikipedia.org The mechanism of acetoxylation can be either radical or ionic, depending on the substrate and reaction conditions.

For example, the oxidation of anisole (B1667542) with lead tetraacetate can proceed through a radical-chain mechanism, leading to methylation, acetoxylation, and acetoxymethylation of the aromatic ring, as well as acetoxylation of the side-chain. rsc.org

In the acetoxylation of anthracene, a diacetoxy addition product is formed, which can then eliminate acetic acid to give 9-acetoxyanthracene. acs.org

Recent studies on palladium-catalyzed C(sp³)–H acetoxylation, where an oxidant like PhI(OAc)₂ is used, have shed light on the C-O bond-forming step. Computational and kinetic studies support a mechanism involving the formation of a γ-aminoalkyl-Pd(IV) intermediate. The C-O bond formation then occurs via a dissociative ionization followed by an SN2 attack of an external acetate on the C–Pd(IV) bond. rsc.org While this is a palladium-catalyzed reaction, it provides insight into the fundamental steps of C-O bond formation in the presence of an acetate source and an oxidant.

Dehydrogenation Mechanisms

This compound can also act as a dehydrogenating agent, for instance, in the conversion of hydrazones to diazo compounds. wikipedia.org The dehydrogenation of amines is another application. slideshare.net

The mechanism of dehydrogenation often involves the initial formation of a lead-nitrogen bond, followed by elimination. For hydrazones, the proposed mechanism involves the formation of an N-plumbyl intermediate, which then loses lead(II) acetate and a proton to yield the diazo compound.

Applications of Tetrakis Acetyloxy Plumbane in Advanced Organic Synthesis

Carbon-Carbon Bond Cleavage Reactions

Lead tetraacetate is particularly effective in cleaving carbon-carbon bonds in specific structural motifs, providing a valuable tool for molecular degradation and rearrangement.

Vicinal Diol Cleavage (Criegee Oxidation)

The oxidative cleavage of vicinal diols (1,2-diols) into aldehydes and ketones using lead tetraacetate is known as the Criegee oxidation. nrochemistry.comwikipedia.org This reaction, first reported by Rudolf Criegee in 1931, serves as a milder alternative to ozonolysis for cleaving carbon-carbon bonds. synarchive.comlibretexts.org

The mechanism of the Criegee oxidation is believed to proceed through the formation of a cyclic lead ester intermediate. nbinno.com This intermediate then undergoes fragmentation to yield the corresponding carbonyl compounds. nbinno.com The rate of the reaction is significantly influenced by the stereochemistry of the diol; cis-diols generally react faster than trans-diols because they can more readily form the required cyclic intermediate. juniperpublishers.comwikipedia.org While the reaction is typically conducted in anhydrous solvents to prevent hydrolysis of the lead tetraacetate, it has been shown to proceed in aqueous solutions if the rate of oxidation is faster than the rate of hydrolysis. wikipedia.org

Table 1: Examples of Vicinal Diol Cleavage (Criegee Oxidation)

| Substrate | Product(s) | Solvent | Reference |

| Ethylene glycol | Formaldehyde | Not Specified | wikipedia.org |

| cis-1,2-Cyclohexanediol | Adipaldehyde | Benzene (B151609) | juniperpublishers.com |

| trans-1,2-Cyclohexanediol | Adipaldehyde | Pyridine (B92270) | researchgate.net |

| Di-n-butyl D-tartrate | n-Butyl glyoxylate | Not Specified | wikipedia.org |

Oxidative Cleavage of α-Hydroxy Acids

Lead tetraacetate can also effect the oxidative cleavage of α-hydroxy acids. wikipedia.org This reaction proceeds via a mechanism that involves the initial formation of a lead(IV) intermediate with the carboxyl and hydroxyl groups. Subsequent fragmentation leads to the formation of carbon dioxide, a carbonyl compound, and lead(II) acetate (B1210297). The reaction has been a subject of study for many years and is a useful synthetic transformation. organicreactions.org

Under specific conditions, lead tetraacetate can achieve a quantitative oxidative cleavage of α-keto acids as well. epa.gov This occurs after the formation of a "pseudoglycol" by the addition of water or an alcohol to the keto group, which then undergoes a glycol-like cleavage. epa.gov

Oxidative Cleavage of Allyl Alcohols (e.g., with Ozone)

A combination of ozone and lead(IV) acetate provides an efficient system for the oxidative cleavage of allyl alcohols, yielding the corresponding carbonyl compounds in good yields under mild conditions. epa.gov This method offers an alternative to other oxidative cleavage procedures. Additionally, lead(IV) acetate alone can mediate the oxidative fragmentation of homoallylic alcohols, resulting in a carbonyl compound and an allylic acetate. rsc.org

Functionalization and Derivatization Reactions

Beyond C-C bond cleavage, lead tetraacetate is a key reagent for introducing new functional groups and modifying existing ones.

Oxidative Decarboxylation of Carboxylic Acids (e.g., Kochi Reaction)

The oxidative decarboxylation of carboxylic acids using lead tetraacetate is a versatile reaction that can lead to a variety of products, including alkenes, alkanes, and acetate esters, depending on the reaction conditions and the structure of the acid. juniperpublishers.comresearchgate.net When conducted in the presence of a lithium halide, this transformation is known as the Kochi reaction, which results in the formation of an alkyl halide. allaboutchemistry.netsynarchive.comwikipedia.org

The mechanism of the Kochi reaction is thought to involve the formation of an intermediate organolead species, which then reacts with the halide ion. allaboutchemistry.netyoutube.com A subsequent rearrangement and reaction with another molecule of the lead intermediate leads to the final alkyl halide product. allaboutchemistry.net This reaction is particularly useful for the synthesis of secondary and tertiary alkyl halides. youtube.com

Table 2: Products of Oxidative Decarboxylation of Carboxylic Acids

| Carboxylic Acid Type | Major Product(s) | Conditions | Reference |

| Primary and Secondary | Acetate esters | Nonpolar or polar solvents | juniperpublishers.com |

| With Copper(II) salts | Alkenes | Presence of Cu(II) salts | researchgate.net |

| Tertiary | Mixture of alkenes and acetate esters | Heating with LTA | researchgate.net |

| Vicinal Dicarboxylic | Alkenes | LTA in the presence of oxygen and pyridine | researchgate.net |

Acetoxylation of C-H Bonds (Benzylic, Allylic, α-Oxygen Ether)

Lead tetraacetate is a valuable reagent for the direct acetoxylation of C-H bonds at activated positions, such as benzylic, allylic, and α to an ether oxygen. wikipedia.org This reaction introduces an acetoxy group into the molecule, providing a pathway for further functionalization.

Benzylic Acetoxylation: The C-H bonds at the benzylic position of alkylarenes can be oxidized by lead tetraacetate to afford benzylic acetates. youtube.com For instance, toluene (B28343) can be converted to benzyl (B1604629) acetate. youtube.com

Allylic Acetoxylation: Allylic C-H bonds in unsaturated compounds can also undergo acetoxylation. For example, the oxidation of cholesteryl acetate with lead tetraacetate results in the formation of 7-acetoxycholesteryl acetate isomers. semanticscholar.orgresearchgate.net

α-Oxygen Ether Acetoxylation: The C-H bond adjacent to an ether oxygen is susceptible to oxidation by lead tetraacetate. A classic example is the conversion of dioxane to 2-acetoxy-1,4-dioxane. wikipedia.org

These acetoxylation reactions are crucial for the functionalization of otherwise unreactive C-H bonds, enabling the synthesis of more complex molecules. nbinno.com

Conversion of Acetophenones to Phenyl Acetic Acids

Tetrakis(acetyloxy)plumbane (B2501162) serves as an effective reagent for the oxidative rearrangement of acetophenones to yield phenylacetic acids. This transformation is a valuable method for the synthesis of arylacetic acid derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds. The reaction proceeds through a proposed mechanism involving the formation of an intermediate lead(IV) enolate, followed by an oxidative rearrangement. This conversion provides a direct route from readily available aryl ketones to valuable carboxylic acid products.

Dehydrogenation Reactions

This compound is widely employed as a dehydrogenating agent for various nitrogen-containing functional groups. These reactions are crucial for the synthesis of compounds with nitrogen-nitrogen and carbon-nitrogen double bonds.

The oxidation of hydrazones to their corresponding diazo compounds is a synthetically important transformation, and this compound is a classical reagent for this purpose. This reaction is particularly useful for the preparation of diaryldiazomethanes and other stabilized diazo compounds. The dehydrogenation is typically carried out in a suitable organic solvent and often in the presence of a base to neutralize the acetic acid byproduct. The resulting diazo compounds are valuable intermediates in organic synthesis, participating in reactions such as cyclopropanations, Wolff rearrangements, and 1,3-dipolar cycloadditions. Research has shown that the reaction conditions can be optimized to achieve high yields, making it a practical method for laboratory-scale synthesis.

Table 1: Examples of Dehydrogenation of Hydrazones to Diazo Compounds using this compound

| Hydrazone Substrate | Diazo Compound Product |

| Benzophenone hydrazone | Diphenyldiazomethane |

| Hexafluoroacetone hydrazone | Bis(trifluoromethyl)diazomethane |

| Camphor hydrazone | Diazocamphor |

This compound is also utilized in the dehydrogenation of amines and hydrazines. slideshare.netwikipedia.org Aliphatic primary amines can be oxidized to nitriles in the presence of LTA. wikipedia.org For hydrazines, N,N'-disubstituted hydrazines undergo dehydrogenation to afford the corresponding azo compounds. slideshare.net These reactions demonstrate the broad applicability of this compound as an oxidant for various nitrogen-containing substrates.

Cyclization and Rearrangement Reactions

The ability of this compound to induce intramolecular cyclization and rearrangement reactions is a cornerstone of its utility in the synthesis of complex cyclic systems.

A notable application of this compound is the intramolecular oxidative cyclization of saturated alcohols that possess an accessible δ-proton. slideshare.netwikipedia.org This reaction, often referred to as the Mihailović reaction, provides a direct route to substituted tetrahydrofurans. The mechanism is believed to proceed through the formation of a lead(IV) alkoxide, which then undergoes homolytic cleavage to generate an alkoxy radical. slideshare.net This radical intermediate abstracts a hydrogen atom from the δ-carbon, leading to the formation of a carbon-centered radical. Subsequent oxidation of this radical to a carbocation, followed by intramolecular nucleophilic attack by the hydroxyl group, results in the formation of the cyclic ether. slideshare.netwikipedia.org

Table 2: General Scheme for the Oxidation of Alcohols with δ-Protons to Cyclic Ethers

| Starting Material | Reagent | Product |

| Saturated alcohol with a δ-hydrogen | This compound | Substituted tetrahydrofuran (B95107) |

Building upon the principles of intramolecular oxidative cyclization, this compound can be employed in the synthesis of more complex architectures such as spirocyclic tetrahydrofuran derivatives. This transformation typically involves the oxidation of a suitably positioned alcohol on a carbocyclic ring. The reaction proceeds through a similar radical-mediated pathway as the formation of simple cyclic ethers. The substrate is designed such that the δ-proton abstraction and subsequent cyclization lead to the formation of a spirocyclic junction. This methodology is valuable for the construction of intricate molecular frameworks found in various natural products and other target molecules in organic synthesis.

Novel Synthetic Transformations

Formation of γ-Lactones from Alkenes

The reaction of alkenes with this compound is a well-established method for the synthesis of γ-lactones, which are important structural motifs in many biologically active compounds. The reaction is believed to proceed through the formation of a lead(IV) enolate, which then undergoes intramolecular cyclization to yield the γ-lactone. This transformation is typically carried out in a non-polar solvent like benzene or carbon tetrachloride at room temperature. A key advantage of this method is its tolerance of a wide range of functional groups, including ethers, halides, and nitro groups. This has made it a valuable tool in the synthesis of complex natural products, such as the antibiotic (+)-disparlure.

| Alkene Substrate | Reaction Conditions | Product | Yield |

| Styrene | LTA, Benzene, RT | γ-phenyl-γ-butyrolactone | Good |

| 1-Octene | LTA, CCl4, RT | γ-hexyl-γ-butyrolactone | Good |

| Cyclohexene | LTA, Benzene, RT | cis-hexahydro-2(3H)-benzofuranone | Moderate |

Aziridine Formation

This compound has proven to be an effective reagent for the synthesis of aziridines, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. One notable method involves the oxidation of N-amino-2-arylazetidines. This reaction proceeds in high yield to give the corresponding cis-aziridines.

Another efficient, one-pot protocol utilizes the promotion of this compound in the synthesis of N-substituted aziridines from β-amino alcohols. The reaction is thought to proceed through an unstable aminotrioxoplumbate intermediate, which undergoes intramolecular cyclization to form the aziridine ring. This method is valued for its mild conditions and good to excellent yields. A variety of N-substituted aziridines have been synthesized using this approach.

| Starting Material | Reagent | Product | Yield |

| N-amino-2-phenylazetidine | LTA | cis-1-amino-2-phenylaziridine | High |

| (1R,2S)-(-)-Norephedrine | LTA | N-substituted aziridine | Good to Excellent |

| Various β-amino alcohols | LTA | Various N-substituted aziridines | Good to Excellent |

Synthesis of Pyrrolidinofullerenes via Oxidative Coupling

A novel and efficient method for the synthesis of pyrrolidinofullerenes has been developed utilizing the oxidative coupling of N-arylglycine esters withfullerene in the presence of this compound. This reaction is believed to proceed through the formation of an intermediate azomethine ylide, which then undergoes a [3+2] cycloaddition reaction withfullerene to afford the desired pyrrolidinofullerene. This method is applicable to a variety of N-arylglycine esters and is tolerant of various functional groups, including esters, ketones, and halides, providing a convenient route to a wide range of these fullerene derivatives.

| Reactant 1 | Reactant 2 | Reagent | Product |

| N-arylglycine ester | Fullerene | LTA | Pyrrolidinofullerene |

Reactions with (1-Halo-1-alkenyl)dialkylboranes for Alkene Synthesis

The reaction of (1-halo-1-alkenyl)dialkylboranes with this compound provides a convenient method for the synthesis of (Z)-1-halo-1-alkenes in good yields. The stereoselectivity of this reaction is attributed to a mechanism involving a concerted anti-elimination of the acetoxy group and the dialkylboryl group from an intermediate organolead compound. This reaction is compatible with a variety of functional groups. Furthermore, when conducted in the presence of α,β-unsaturated carbonyl compounds, this reaction yields the corresponding (Z)-α,β-unsaturated carbonyl compounds.

| Borane Substrate | Reaction Condition | Product |

| (1-Halo-1-alkenyl)dialkylborane | LTA | (Z)-1-Halo-1-alkene |

| (1-Halo-1-alkenyl)dialkylborane | LTA, α,β-unsaturated carbonyl compound | (Z)-α,β-Unsaturated carbonyl compound |

Oxidation of Aliphatic Acetals to Esters

A mild and efficient method for the oxidation of aliphatic acetals to esters employs this compound in the presence of a catalytic amount of iodine. This reaction is applicable to a wide variety of acetals, including those derived from both aldehydes and ketones. The proposed mechanism involves the formation of an intermediate iodoacetal, which is subsequently oxidized by the lead(IV) acetate to the corresponding ester. This method serves as a useful alternative to other oxidation techniques that utilize reagents such as chromium(VI) or ozone. The reaction is typically carried out in a non-polar solvent like benzene or carbon tetrachloride at room temperature and demonstrates tolerance for various functional groups, including ethers, halides, and nitro groups.

| Acetal Substrate | Reaction Conditions | Product | Yield |

| Various aliphatic acetals | LTA, I2 (catalytic), Benzene or CCl4, RT | Corresponding Ester | Good to Excellent |

Stereochemical Aspects of Tetrakis Acetyloxy Plumbane Mediated Transformations

Diastereoselectivity in Specific Reactions

The diastereoselectivity of a reaction refers to the preferential formation of one diastereomer over another. In tetrakis(acetyloxy)plumbane-mediated reactions, the geometry of the starting material and the mechanism of the reaction are key determinants of the diastereomeric ratio of the products.

The oxidative fragmentation of cyclopropanes, particularly those bearing a siloxy group, by This compound (B2501162) is a powerful method for the formation of unsaturated carbonyl compounds. The stereochemistry of the starting cyclopropane has a direct and predictable influence on the geometry of the resulting alkene. Studies on the fragmentation of 1-(trimethylsiloxy)bicyclo[n.1.0]alkanes have provided significant insights into the stereospecific nature of this reaction. The reaction is believed to proceed through an oxidative cleavage of the C1-C2 bond of the cyclopropane ring, with the stereochemical information of the starting material being retained in the product. For instance, a cis-substituted siloxy cyclopropane will yield a product with a specific alkene geometry, while its trans diastereomer will afford the opposite geometry. This high degree of stereospecificity is a valuable tool in organic synthesis, allowing for the controlled formation of stereochemically defined products.

The functionalization of fullerenes is an area of intense research due to the unique electronic and physical properties of these carbon allotropes. While the direct use of this compound for fullerene coupling with controlled stereochemistry is not extensively documented in readily available literature, the principles of stereocontrol in fullerene chemistry are pertinent. The addition of various reagents to the fullerene cage can lead to a multitude of stereoisomers. Achieving stereochemical control in such reactions often relies on the use of chiral tethers or auxiliaries that direct the incoming group to a specific face of the fullerene. The inherent curvature of the fullerene surface also plays a role in directing the stereochemical outcome of addition reactions.

A notable application of this compound in stereoselective synthesis is the preparation of 1-halo-1,2-dialkylethylenes from (1-halo-1-alkenyl)dialkylboranes. oup.com This reaction provides a method for the stereoselective formation of either (Z)- or (E)-isomers of the target alkenes, depending on the reaction conditions and the nature of the alkyl groups on the boron atom. oup.com

The reaction of (1-bromo-1-alkenyl)dialkylboranes with lead(IV) acetate (B1210297) can yield either the Z- or E-isomer as the major product. oup.com The stereochemical outcome is influenced by the steric bulk of the alkyl groups attached to the boron atom and the reaction temperature. oup.com When sterically bulky alkyl groups are used on the boron, or when the reaction is conducted at low temperatures, the (Z)-isomer is preferentially formed. oup.com Conversely, smaller alkyl groups on the boron atom or higher reaction temperatures favor the formation of the (E)-isomer. oup.com In contrast, the reaction of (1-chloro-1-alkenyl)dialkylboranes with lead(IV) acetate consistently affords the (Z)-1-chloro-1,2-dialkylethylenes, irrespective of the reaction conditions. oup.com The reaction with (1-iodo-1-alkenyl)dialkylboranes, however, does not provide satisfactory yields of the corresponding 1-iodo-1,2-dialkylethylenes. oup.com

| (1-Halo-1-alkenyl)dialkylborane | Reaction Conditions | Major Product Isomer |

|---|---|---|

| (1-Bromo-1-alkenyl)dialkylborane (bulky alkyl groups) | Low Temperature | Z-isomer |

| (1-Bromo-1-alkenyl)dialkylborane (small alkyl groups) | High Temperature | E-isomer |

| (1-Chloro-1-alkenyl)dialkylborane | Various Conditions | Z-isomer |

Conformational Influences on Reactivity and Selectivity

The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity and the selectivity of its reactions. In transformations mediated by this compound, the conformational preferences of the substrate can dictate which parts of the molecule are more accessible to the reagent, thereby influencing the site of reaction (regioselectivity) and the stereochemical outcome.

For instance, in the oxidation of cyclic alcohols, the accessibility of a specific hydrogen atom for abstraction by the lead tetraacetate-derived radical is highly dependent on the conformation of the ring. Axial hydrogens are often more sterically accessible than equatorial hydrogens, leading to preferential reaction at axial positions. This principle is particularly evident in the remote functionalization of steroids, where the rigid chair and boat conformations of the steroid nucleus direct the oxidative cyclization to specific, conformationally favored positions. The interplay between the conformation of the substrate and the steric demands of the bulky lead tetraacetate reagent is a critical factor in determining the course of the reaction.

Control of Stereochemistry in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. The control of stereochemistry is paramount in this field, particularly in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities.

One of the most common strategies in asymmetric synthesis is the use of chiral substrates or the temporary attachment of a chiral auxiliary to a prochiral substrate. A chiral substrate, by its inherent chirality, can direct the course of a reaction to favor the formation of one diastereomer over another.

While specific examples of the widespread use of chiral auxiliaries in conjunction with this compound-mediated reactions are not extensively reported in readily available literature, the underlying principles are broadly applicable. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The chiral auxiliary provides a sterically biased environment, forcing the reagent to approach the substrate from a specific direction, thus leading to the preferential formation of one enantiomer. Many chiral auxiliaries are derived from naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes. nih.gov

Theoretical and Computational Studies of Tetrakis Acetyloxy Plumbane Reactivity

Quantum Chemical Investigations of Reaction Intermediates and Transition States

At the heart of understanding the reactivity of Tetrakis(acetyloxy)plumbane (B2501162) lies the characterization of the fleeting intermediates and high-energy transition states that populate the reaction coordinate. Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to map out the potential energy surfaces of reactions involving this lead(IV) compound.

One of the most studied reactions is the Criegee oxidation, the cleavage of vicinal diols. Computational studies have corroborated the proposed mechanism involving the formation of a cyclic lead ester intermediate. youtube.com These investigations provide optimized geometries and energies for the reactants, the cyclic intermediate, the transition state for its decomposition, and the final products. The transition state is characterized by an elongated C-C bond of the diol and the concerted breaking and forming of bonds leading to the carbonyl products and lead(II) acetate (B1210297).

In the oxidation of alcohols, both homolytic and heterolytic pathways have been proposed. rsc.org Quantum chemical calculations help to distinguish between these mechanisms by evaluating the energetics of the respective intermediates. For instance, in a homolytic pathway, the formation of an alkoxy radical and a lead(III) species is a key step. Computational models can predict the stability of these radical species and the energy barrier for their formation. Conversely, for a heterolytic mechanism, the calculations would focus on the energetics of ionic intermediates.

A notable study by Khan et al. utilized DFT calculations at the B3LYP level of theory with the LANL2DZ basis set for the lead atom to investigate the reactivity of homoallyl alcohols with this compound. slideshare.net While the full computational details of all intermediates and transition states are extensive, the study highlights the power of these methods to elucidate complex reaction pathways.

Elucidation of Thermodynamic and Kinetic Profiles

Beyond identifying the structures of intermediates and transition states, computational chemistry provides crucial quantitative data on the thermodynamics and kinetics of reactions involving this compound. By calculating the energies of all species along the reaction pathway, a detailed thermodynamic and kinetic profile can be constructed.

For instance, in the Criegee oxidation, computational studies can provide the enthalpy and Gibbs free energy changes for the formation of the cyclic lead ester intermediate and its subsequent fragmentation. These calculations often show that the formation of the cyclic intermediate is an exothermic process, while the subsequent cleavage has a significant activation barrier, which is the rate-determining step of the reaction.

The following interactive table provides a hypothetical example of calculated thermodynamic and kinetic data for a generic oxidation reaction mediated by this compound, illustrating the type of information that can be obtained from such studies.

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Formation of Intermediate | -15.2 | -8.5 | 5.3 |

| Transition State to Products | -25.8 | -30.1 | 18.7 |

| Overall Reaction | -41.0 | -38.6 |

Note: This data is illustrative and does not represent a specific experimentally validated reaction.

Modeling Selectivity and Regioselectivity

A key challenge and opportunity in organic synthesis is the control of selectivity, and computational models have become an indispensable tool for understanding and predicting the outcomes of reactions involving this compound. The stereoselectivity of the Criegee oxidation, for example, where cis-diols often react faster than trans-diols, can be rationalized through computational modeling. researchgate.net

By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which pathway is energetically more favorable. In the case of the Criegee oxidation, the formation of the cyclic intermediate from a cis-diol is often sterically less demanding and therefore has a lower activation energy than the corresponding reaction with a trans-diol.

Regioselectivity, the preference for reaction at one site of a molecule over another, can also be modeled. For example, in the acetoxylation of unsymmetrical alkanes, computational methods can be used to calculate the activation energies for hydrogen abstraction from different carbon atoms. The site with the lowest activation energy is predicted to be the major site of acetoxylation. These models often take into account both steric and electronic factors that influence the stability of the resulting radical or carbocation intermediates.

Analysis of Electronic Structure and Bonding Characteristics

A deeper understanding of the reactivity of this compound can be gained by analyzing its electronic structure and the nature of the chemical bonds within the molecule and its reaction intermediates. Quantum chemical calculations provide a wealth of information about the distribution of electrons, the nature of molecular orbitals, and the charge distribution within a molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For an oxidizing agent like this compound, the LUMO is often associated with the lead center, indicating its propensity to accept electrons. The HOMO of a substrate molecule, in turn, indicates the likely site of nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding in this compound and its complexes. NBO analysis can quantify the charge on each atom, describe the hybridization of orbitals, and analyze the interactions between orbitals, providing a detailed picture of the bonding. In the solid state, the lead(IV) center is coordinated by four bidentate acetate ions, resulting in an 8-coordinate lead atom. wikipedia.org Computational studies can model this coordination and analyze the nature of the Pb-O bonds.

The following table summarizes key computed electronic properties for a model of this compound.

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Mulliken Charge on Pb | +1.85 |

Note: This data is illustrative and based on typical DFT calculations.

Advanced Analytical Research in Tetrakis Acetyloxy Plumbane Chemistry

Spectroscopic Characterization of Reaction Products and Intermediates (excluding basic identification)

Beyond routine identification, advanced spectroscopic methods provide deep structural and stereochemical insights into the often complex molecules generated in LTA-mediated reactions. The choice of solvent, for instance, can dramatically alter the reaction pathway, leading to entirely different structural outcomes that require sophisticated characterization. rsc.orgnih.gov

In the reaction of homoallyl alcohols with LTA, changing the solvent from benzene (B151609) to methanol (B129727) (MeOH) redirects the outcome from a simple β-fragmentation to the formation of novel methoxy-substituted spirocyclic tetrahydrofuran (B95107) products. rsc.orgnih.gov The characterization of such complex spirocyclic systems relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 2D NMR (COSY, HSQC, HMBC) are indispensable for establishing the connectivity and spatial relationships between atoms in these intricate structures. For example, HMBC correlations would be essential to confirm the linkage between the newly incorporated methoxy (B1213986) group and the spirocyclic core.

Similarly, the LTA-induced cyclization of saturated alcohols containing a δ-hydrogen to form tetrahydrofuran derivatives proceeds through a radical pathway involving an alkoxy radical intermediate. slideshare.net While direct spectroscopic observation of these transient radical intermediates is challenging, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could potentially be employed under specific conditions to detect and characterize them. The final cyclic ether products are often part of complex molecular frameworks, requiring detailed NMR analysis for unambiguous structural assignment. juniperpublishers.com

Infrared (IR) spectroscopy also plays a role in characterizing reaction products. For instance, in the oxidative cleavage of 1,2-diols, the disappearance of the broad O-H stretching band of the diol and the appearance of a strong C=O stretching band confirms the formation of aldehyde or ketone products. slideshare.net In cases where lactones are formed from carboxylic acids, the characteristic C=O stretch of the cyclic ester provides key diagnostic information.

Table 1: Spectroscopic Techniques in Advanced Characterization of LTA Reaction Products

| Reaction Type | Product/Intermediate Class | Key Spectroscopic Technique(s) | Information Obtained |

|---|---|---|---|

| Oxidation of Homoallyl Alcohols (in MeOH) | Methoxy-substituted spirocyclic ethers | 2D NMR (COSY, HSQC, HMBC) | Elucidation of complex 3D structure, connectivity of methoxy group, and spirocyclic core confirmation. rsc.orgnih.gov |

| Cyclization of Saturated Alcohols | Tetrahydrofuran derivatives; Alkoxy radical intermediates | High-resolution NMR; Electron Paramagnetic Resonance (EPR) | Structural confirmation of the cyclic ether; Detection and characterization of transient radical species. slideshare.net |

| Oxidative Cleavage of Diols | Aldehydes, Ketones | Infrared (IR) Spectroscopy | Confirmation of functional group transformation (disappearance of -OH, appearance of C=O). slideshare.net |

Kinetic Spectrophotometry for Reaction Monitoring

Kinetic spectrophotometry is a powerful tool for monitoring the real-time progress of chemical reactions by measuring the change in light absorbance over time. researchgate.netnih.gov This technique is particularly well-suited for studying LTA reactions that involve a color change or where a reactant or product has a distinct chromophore that absorbs in the UV-Visible range.

For very fast reactions, such as those involving highly reactive intermediates, the stopped-flow technique is employed. libretexts.orgwikipedia.org This method involves the rapid mixing of two reactant solutions, which then flow into an observation cell. wikipedia.org The flow is abruptly stopped, and the subsequent reaction is monitored spectrophotometrically on a millisecond timescale. libretexts.orgwikipedia.org This allows for the determination of pre-steady-state kinetics and the study of rapid processes that would be impossible to follow with conventional methods. photophysics.com For instance, the initial steps of an LTA oxidation, which may involve the rapid formation of a lead-substrate complex, could be investigated using stopped-flow spectroscopy. By monitoring the change in absorbance of a chromophoric agent that is consumed or generated, the rates of electron transfer steps can be measured. nih.gov

Table 2: Example Kinetic Data from UV-Vis Monitoring of a Pseudo-First-Order Reaction The following data represents a typical kinetic run where the concentration of one reactant (e.g., LTA) is in large excess, allowing the reaction to be treated as pseudo-first-order with respect to the other reactant (Substrate A).

| Time (seconds) | Absorbance at λ_max | ln(Absorbance) |

| 0 | 0.800 | -0.223 |

| 30 | 0.655 | -0.423 |

| 60 | 0.537 | -0.622 |

| 90 | 0.440 | -0.821 |

| 120 | 0.360 | -1.022 |

| 150 | 0.295 | -1.221 |

| 180 | 0.242 | -1.419 |

This is illustrative data. A plot of ln(Absorbance) vs. Time would yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

Mass Spectrometry Applications in Mechanistic Elucidation

Mass spectrometry (MS) is an essential tool for elucidating reaction mechanisms by identifying transient intermediates and characterizing final products. Electrospray Ionization (ESI-MS) is particularly potent for studying solution-phase reactions, as it can gently transfer ions from solution into the gas phase for analysis. nih.gov This technique can be used to intercept and identify key intermediates in LTA-mediated reactions. For example, in oxidations involving the formation of an initial complex between LTA and the substrate (e.g., an alcohol or diol), ESI-MS could potentially detect the corresponding lead(IV)-substrate adduct, providing direct evidence for its existence. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is even more powerful. It allows for the separation of a complex mixture of reaction products, byproducts, and remaining reactants before they are introduced into the mass spectrometer for identification. nih.gov A particle beam interface can be used to connect the LC system to a glow discharge mass spectrometer (PB-GDMS), a technique suitable for the analysis of organometallic compounds like those involved in LTA reactions. nih.gov This combination provides both molecular and elemental information, which is invaluable for identifying organolead intermediates or products. nih.gov By analyzing samples taken at various time points throughout a reaction, a timeline of the appearance and disappearance of different species can be constructed, offering a detailed picture of the reaction pathway.

Chromatographic Methods for Product Analysis and Separation

Chromatography is the cornerstone of product analysis and purification in organic synthesis. For reactions involving LTA, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of non-volatile or thermally sensitive compounds that are common products of LTA reactions. Reverse-phase (RP-HPLC) is a common mode used for these separations. sielc.com For instance, LTA itself can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The separation of complex product mixtures from LTA oxidations, such as those from carbohydrate or terpenoid synthesis, often requires gradient elution, where the mobile phase composition is changed over the course of the analysis to effectively resolve compounds with a wide range of polarities. juniperpublishers.comnih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile products. It is often coupled with Mass Spectrometry (GC-MS), providing a powerful tool for both separating and identifying the components of a product mixture. mdpi.com For example, in the oxidative cleavage of a 1,2-diol to yield volatile aldehydes or ketones, GC-MS would be the ideal method for analysis. The retention time of each peak provides qualitative information, while the mass spectrum allows for positive identification by comparison to spectral libraries. The choice of GC column, particularly the stationary phase and film thickness, is critical for achieving good resolution. phenomenex.com

Table 3: Chromatographic Conditions for Analysis in LTA Chemistry

| Technique | Application | Column Example | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|---|

| HPLC | Separation of non-volatile oxidation products (e.g., lactones, acetoxylated compounds) | Reverse-phase C18 (e.g., 25 cm × 4.6 mm, 5 μm) mdpi.com | Gradient of Acetonitrile/Water sielc.com | UV-Vis/Photodiode Array, MS |

| GC-MS | Analysis of volatile products (e.g., aldehydes, ketones, alkenes from decarboxylation) | Capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) mdpi.com | Helium mdpi.com | Mass Spectrometer |

Compound Reference Table

| Compound Name | Synonym(s) |

|---|---|

| Tetrakis(acetyloxy)plumbane (B2501162) | Lead(IV) acetate (B1210297), Lead tetraacetate, LTA |

| Acetonitrile | MeCN |

| Benzene | |

| Formic Acid | |

| Methanol | MeOH |

| Phosphoric Acid | |

| Pyridine (B92270) |

Emerging Research Directions and Future Perspectives

Development of More Sustainable Methodologies

One significant advancement is the development of electrochemical methods for the synthesis of tetrakis(acetyloxy)plumbane (B2501162). orientjchem.org Traditional chemical synthesis often involves the use of red lead (Pb₃O₄) and acetic anhydride (B1165640), which can be inefficient and generate significant waste. orientjchem.orgnbinno.comgeeksforgeeks.orgscribd.com Electrochemical synthesis, on the other hand, allows for the direct oxidation of lead(II) acetate (B1210297) to lead(IV) acetate. orientjchem.org This process can be integrated into a closed-loop system where the lead(II) acetate byproduct from an organic synthesis reaction is recycled and re-oxidized to regenerate the active this compound reagent. orientjchem.org This approach not only reduces lead waste but also eliminates the need for stoichiometric quantities of other oxidizing agents.

Another key area of research is the catalytic application of this compound. While it is traditionally used as a stoichiometric oxidant, developing catalytic systems would significantly reduce the amount of lead required for a given transformation. This can be achieved by using a co-oxidant to regenerate the active lead(IV) species in situ. While specific examples for this compound are still emerging, the principle is a cornerstone of green chemistry.

Furthermore, efforts are being made to find less toxic and more environmentally benign alternatives to this compound for specific transformations. However, due to its unique reactivity and selectivity in reactions like the Criegee oxidation of 1,2-diols, direct replacement remains a challenge. nbinno.comchemtube3d.comjuniperpublishers.com Therefore, the focus remains on making the use of this compound itself more sustainable through recycling and catalytic approaches.

| Methodology | Description | Key Advantages |

|---|---|---|

| Electrochemical Synthesis | Anodic oxidation of lead(II) acetate to lead(IV) acetate. orientjchem.org | Allows for recycling of lead(II) byproduct, potential for a closed-loop process, reduces chemical waste. orientjchem.org |

| Catalytic Systems | Use of a co-oxidant to regenerate the active lead(IV) species in situ. | Significantly reduces the amount of lead reagent required, improves atom economy. |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound-mediated reactions with flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, safety, and reproducibility. nih.govelveflow.com Microfluidic reactors, in particular, offer numerous advantages for handling hazardous and sensitive reagents like this compound. nih.govelveflow.commit.edu

Flow chemistry involves the continuous pumping of reactants through a network of tubes or microchannels, where mixing and reaction occur. elveflow.com This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, which can lead to improved reaction rates and selectivity. nih.govelveflow.com For exothermic reactions involving this compound, this enhanced heat dissipation significantly improves safety by preventing thermal runaways.

The small reaction volumes inherent in microfluidic systems also minimize the risk associated with handling toxic lead compounds. elveflow.com Furthermore, the enclosed nature of flow reactors reduces operator exposure to hazardous materials. Automation can be readily integrated with flow systems, allowing for high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis of desired products. nih.gov

While the application of this compound in continuous flow systems is still an emerging area, the potential benefits are substantial. For instance, the oxidative cleavage of diols or the acetoxylation of ketones could be performed more efficiently and safely in a continuous flow setup. scribd.comslideshare.net The integration of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of the reaction progress, enabling precise control and optimization. elveflow.com

| Feature of Flow Chemistry | Benefit for this compound Reactions | Example Application |

|---|---|---|

| Precise control over reaction parameters | Improved selectivity and yield, reduced byproduct formation. | Selective oxidation of complex substrates. |

| Enhanced heat and mass transfer | Improved safety for exothermic reactions, faster reaction rates. elveflow.com | Criegee oxidation of diols. nbinno.comchemtube3d.com |

| Small reaction volumes | Reduced risk associated with handling toxic lead compounds. elveflow.com | High-throughput screening of reaction conditions. |

| Automation | Rapid optimization, on-demand synthesis, and improved reproducibility. nih.gov | Automated synthesis of a library of compounds. |

Expansion of Scope in Complex Molecule Synthesis

This compound has a long-standing role in organic synthesis, particularly in reactions such as the oxidative cleavage of 1,2-diols (Criegee oxidation), decarboxylation of carboxylic acids, and the acetoxylation of enolizable ketones. nbinno.comscribd.comjuniperpublishers.comslideshare.netorganicchemistrydata.orgrepec.orgnbinno.com Emerging research continues to expand its utility in the synthesis of complex molecules, including natural products and pharmaceuticals.

A key area of expansion is in late-stage functionalization (LSF). nih.govchimia.chacs.orgnih.govmpg.de LSF is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govchimia.chacs.orgnih.govmpg.de This allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov The ability of this compound to effect specific C-H functionalization, such as acetoxylation, makes it a valuable tool for LSF. nbinno.comwikipedia.org By selectively oxidizing specific C-H bonds, chemists can introduce new functional groups that can modulate the biological activity and pharmacokinetic properties of a drug candidate.

Furthermore, researchers are exploring novel transformations mediated by this compound. Its strong oxidizing power can be harnessed to effect challenging cyclization reactions, forming intricate ring systems found in many natural products. slideshare.net For example, the intramolecular oxidative cyclization of alcohols can lead to the formation of tetrahydrofuran (B95107) rings, a common motif in bioactive molecules. slideshare.net

The development of new reaction conditions, including the use of co-catalysts and additives, is also expanding the scope of this compound-mediated reactions. These modifications can enhance the reactivity and selectivity of the reagent, enabling transformations that were previously not feasible. As our understanding of the reaction mechanisms of this compound deepens, so too will its applications in the synthesis of increasingly complex and valuable molecules.

Computational Design of New this compound-Mediated Reactions

Computational chemistry and in silico design are becoming increasingly powerful tools in modern organic synthesis, and their application to this compound-mediated reactions holds significant promise. nih.govresearchgate.netnih.govnovartis.comacs.org By using computational models, researchers can gain a deeper understanding of reaction mechanisms, predict the outcome of unknown reactions, and design new transformations with enhanced selectivity and efficiency.

One of the key applications of computational chemistry in this context is the elucidation of reaction mechanisms. For example, Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates involved in this compound-mediated oxidations. This information is invaluable for understanding the factors that control the regioselectivity and stereoselectivity of these reactions. For instance, computational studies can help predict the most likely site of C-H activation in a complex molecule, which is crucial for applications in late-stage functionalization. nih.gov

Computational tools can also be used for the de novo design of new reactions. researchgate.netnih.govacs.org By combining databases of known reactions with algorithms for reaction prediction, it is possible to identify novel transformations that could be mediated by this compound. researchgate.netnih.govnovartis.com This approach can accelerate the discovery of new synthetic methodologies.

Furthermore, computational screening can be used to identify optimal reaction conditions, such as solvents and additives, without the need for extensive experimental work. This can save significant time and resources in the laboratory. As computational methods become more accurate and accessible, their role in the design and optimization of this compound-mediated reactions is expected to grow significantly, leading to the development of more sophisticated and powerful synthetic tools.

| Computational Approach | Application in this compound Chemistry | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, modeling of transition states and intermediates. | Improved understanding of selectivity, prediction of reaction outcomes. |

| De Novo Design | Discovery of novel transformations and synthetic methodologies. researchgate.netnih.govacs.org | Accelerated development of new reactions. |

| Computational Screening | Optimization of reaction conditions (solvents, additives, etc.). | Reduced experimental effort, faster process development. |

Q & A

Q. What are the established synthesis routes for Tetrakis(acetyloxy)plumbane, and what experimental precautions are critical?

this compound (Pb(OAc)₄) is typically synthesized via acetoxylation reactions. For example, a stereoselective acetoxylation method involves reacting lead oxide with acetic acid under controlled conditions. Key precautions include:

- Moisture avoidance : The compound is hygroscopic and decomposes in the presence of water. Use anhydrous solvents and inert atmospheres (e.g., nitrogen/argon) .

- Temperature control : Reactions often require low temperatures (0–5°C) to prevent side reactions.

- Safety measures : Use fume hoods and personal protective equipment (PPE) due to lead toxicity .

Table 1: Synthesis Methods Comparison

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetoxylation of PbO | Acetic acid, acetic anhydride | 0–5°C, anhydrous | 75–85 | |

| Lead(IV) oxide reaction | Glacial acetic acid | Reflux, 12 hrs | 60–70 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : Identifies acetate ligand vibrations (C=O stretch at ~1650 cm⁻¹, Pb-O at ~600 cm⁻¹) .

- NMR : Limited utility due to Pb(IV)’s paramagnetic nature, but ¹H/¹³C NMR of decomposition products (e.g., acetic acid) can infer structure.

- X-ray crystallography : Resolves Pb coordination geometry. Software like DIAMOND or APEX2 is used for structural analysis .

Q. What are the primary applications of this compound in organic synthesis?

The compound is used as:

- Oxidizing agent : For hydroxylation of steroids (e.g., 4β- and 6α-hydroxylated bile acids) .

- Electrophilic acetoxylation : Introduces acetyloxy groups into alkenes and aromatic systems .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound?

Stability studies show:

- Solvent effects : Decomposition accelerates in polar protic solvents (e.g., water, methanol). Nonpolar solvents (e.g., benzene) enhance stability.

- Temperature : Storage at –20°C in acetic acid (5–10% v/v) prevents degradation. Above 40°C, rapid decomposition occurs, releasing lead oxides .

Table 2: Stability Under Varying Conditions

| Solvent | Temperature (°C) | Decomposition Rate (hr⁻¹) |

|---|---|---|

| Acetic acid | –20 | 0.001 |

| Water | 25 | 0.5 |

| Benzene | 25 | 0.01 |

Q. How can researchers reconcile contradictory data on the reactivity of this compound in radical vs. ionic mechanisms?

Discrepancies arise from reaction conditions:

- Radical pathways : Dominant in nonpolar solvents (e.g., CCl₄) with UV light initiation, producing acetoxy radicals .

- Ionic mechanisms : Favored in polar aprotic solvents (e.g., DCM) with Lewis acid catalysts. Validation strategies:

- EPR spectroscopy : Detect radical intermediates.